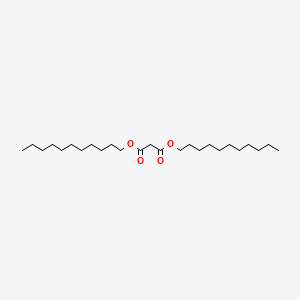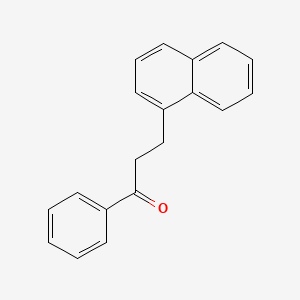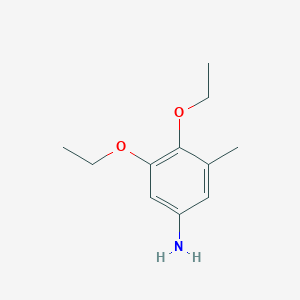![molecular formula C8H13O5- B14360830 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate CAS No. 95271-54-8](/img/no-structure.png)
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is an organic compound with a complex structure that includes both hydroxy and oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with a suitable esterifying agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutan-2-one: A structurally similar compound with a hydroxy group at position 4.
3-Hydroxybutan-2-one: Another similar compound with a hydroxy group at position 3.
Uniqueness
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
| 95271-54-8 | |
Formule moléculaire |
C8H13O5- |
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
4-(3-hydroxybutan-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H14O5/c1-5(9)6(2)13-8(12)4-3-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/p-1 |
Clé InChI |
WVMURRCWDZPUCY-UHFFFAOYSA-M |
SMILES canonique |
CC(C(C)OC(=O)CCC(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)


![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)

